molecular formula C18H25N3O3 B2368748 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034244-86-3

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2368748
CAS No.: 2034244-86-3
M. Wt: 331.416
InChI Key: PMNZXCGODVKBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic urea derivative characterized by a 4-butoxyphenyl group linked via a urea moiety to a 3-methyl-1,2-oxazole-containing propyl chain. Its molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.41 g/mol and a CAS number of 2034244-86-3 .

Key physicochemical properties include:

  • SMILES: CCCCOc1ccc(cc1)NC(=O)NCCCc1onc(c1)C
  • Synthetic accessibility: Likely synthesized via carbodiimide-mediated coupling of 4-butoxyaniline and 3-(3-methyl-1,2-oxazol-5-yl)propylamine.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZXCGODVKBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Agriculture: It could be explored for use as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₈H₂₅N₃O₃ 331.41 4-butoxyphenyl, 3-methyl-oxazolyl Lipophilic tail, heterocyclic moiety
1-(3-bromophenyl)-3-(1,2-oxazol-5-yl)urea (MSU-42003) C₁₀H₉BrN₃O₂ 281.99 3-bromophenyl, unsubstituted oxazole Bromine enhances electrophilicity
3-(2-methylpropyl)-1-(1,2-oxazol-5-yl)urea (MSU-41542) C₈H₁₃N₃O₂ 183.21 Branched alkyl chain, oxazole Simplified structure, lower molecular weight
1-{1-[3-(4-Fluoro-phenyl)-propyl]-piperidin-4-ylmethyl}-3-[3-(1-methyl-1H-tetrazol-5-yl)-phenyl]-urea C₂₆H₃₃FN₈O 508.59 Tetrazole ring, piperidinyl linker Enhanced metabolic stability

Substituent Effects on Bioactivity

  • Heterocyclic Influence : The 3-methyl-1,2-oxazole moiety may confer rigidity and π-stacking interactions, unlike the tetrazole in the piperidine-linked analogue (), which offers hydrogen-bonding versatility .
  • Electrophilic vs. Nonpolar Groups: MSU-42003’s bromine substituent could facilitate covalent binding to cysteine residues in target proteins, a feature absent in the butoxyphenyl variant .

Spectroscopic and Analytical Data

  • MSU-42003 : HRMS (ESI) m/z 281.9915 [M+H]⁺ (calc. 281.9873); ¹H NMR shows aromatic protons at δ 7.83 (t, J=2.0 Hz) and oxazole resonance at δ 6.07 (d, J=2.0 Hz) .

Pharmacokinetic Considerations

  • The propyl linker in the target compound may reduce metabolic degradation compared to shorter alkyl chains (e.g., MSU-41542) .
  • The tetrazole-containing analogue () highlights how replacing oxazole with tetrazole can improve metabolic stability, albeit at the cost of increased molecular weight .

Biological Activity

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N4O2\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Structural Features

  • Phenyl Group : The presence of a butoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
  • Oxazole Ring : The 3-methyl-1,2-oxazol-5-yl moiety may contribute to the compound's biological activity through interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of oxazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Oxazole Derivative A0.008S. pneumoniae
Oxazole Derivative B0.046E. coli

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
  • Topoisomerase Inhibition : The compound may also target topoisomerases, which are crucial for maintaining DNA structure during replication.

Case Studies

  • Study on Antibacterial Activity : A recent investigation into oxazole derivatives demonstrated that certain modifications led to enhanced antibacterial potency against resistant strains. The study highlighted the importance of structural modifications in optimizing activity profiles.
  • Toxicological Assessment : In vitro assays using human liver cell lines (HepG2) indicated low toxicity for certain derivatives, suggesting a favorable safety profile for further development.

Q & A

Basic: What are the optimal synthetic routes for this urea-oxazole hybrid compound, and how can reaction yields be improved?

Answer:
The synthesis typically involves sequential coupling reactions. First, the oxazole ring is constructed via cyclization of a β-ketoester or nitrile precursor under acidic conditions. The propyl linker is then introduced via alkylation or Mitsunobu reactions. Finally, urea formation is achieved using carbodiimide-mediated coupling between the oxazole-containing amine and 4-butoxyphenyl isocyanate. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in urea bond formation .
  • Catalysts : Use of Hünig’s base (DIPEA) improves reaction efficiency by neutralizing HCl byproducts .
  • Temperature control : Maintaining 0–5°C during oxazole formation minimizes side reactions .
    Yields can exceed 70% with rigorous purification via column chromatography or recrystallization.

Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxazole ring (e.g., diagnostic peaks at δ 6.2–6.5 ppm for oxazole protons) and urea NH signals (δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 384.18) .
  • X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

  • Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to reduce noise .
  • Refinement tools : SHELXL’s TWIN and BASF commands model twinned crystals, while PART instructions handle disordered atoms .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and validate hydrogen bonds using Mercury .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

Answer:

  • Substituent variation : Modify the oxazole’s 3-methyl group (e.g., replace with CF3_3 or phenyl) to assess steric/electronic effects on bioactivity .
  • Linker optimization : Replace the propyl spacer with ethylene or ether chains to study conformational flexibility .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or antiviral models (e.g., Coxsackievirus B3) to correlate structural changes with activity .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) quantify IC50_{50} values against targets like MAPK or PI3K .
  • Cellular cytotoxicity : MTT assays in HEK293 or HepG2 cells determine EC50_{50} values .
  • Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .

Advanced: How does the oxazole ring’s electronic configuration influence stability under physiological conditions?

Answer:
The oxazole’s electron-deficient aromatic ring resists nucleophilic attack, enhancing stability in acidic environments (e.g., pH 2–6). However:

  • pH-dependent degradation : Hydrolysis occurs above pH 8, forming open-chain amides. Monitor via LC-MS stability studies .
  • Oxidative stress : The 3-methyl group mitigates radical formation; assess using DCFH-DA probes in ROS assays .

Basic: What solvent systems are suitable for solubility studies in pharmacological applications?

Answer:

  • Aqueous solubility : Use co-solvents like PEG-400 (<10% v/v) or cyclodextrin complexes to enhance bioavailability .
  • LogP determination : Shake-flask method with octanol/water partitions; expected LogP ~3.2 due to the butoxyphenyl group .

Advanced: What computational approaches predict binding modes with enzymatic targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger’s Glide model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with urea NH groups) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • QSAR models : CoMFA or CoMSIA correlate substituent properties (e.g., Hammett σ values) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.